Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of "click chemistry," which is a class of biocompatible small molecule reactions that are modular, wide in scope, and yield high product purity. An example of this is the copper(I)-catalyzed azide-alkyne cycloaddition. Although the exact synthesis route for "Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate" is not detailed in the provided literature, similar compounds have been synthesized using related methods. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate involved treating ethyl diazoacetate with aryl imines in the presence of a base, yielding triazole derivatives (Chen, Liu, & Chen, 2010).
Molecular Structure Analysis
Triazole derivatives typically exhibit interesting molecular structures due to the presence of the triazole ring. For example, the structural and spectral characterization of a related compound, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, revealed its crystallization in the triclinic space group and the stabilization of its structure by an N–H⋯O hydrogen bond (Dong & Quan, 2000).
Chemical Reactions and Properties
1,2,3-Triazoles are known for their reactivity and participation in various chemical reactions. Their properties can be attributed to the electron-rich nature of the triazole ring, which makes them good ligands in coordination chemistry and useful substrates in organic synthesis. For instance, the synthesis and crystal structure of 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione showed how triazole derivatives form hydrogen-bonded dimers through specific interactions, illustrating their reactivity and potential for forming complex structures (Wawrzycka-Gorczyca & Siwek, 2011).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystalline structure, can vary significantly depending on the substituents attached to the triazole ring. For example, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) method resulted in a compound with a melting point of 75-77 °C, illustrating the influence of substituents on the physical properties of triazole derivatives (Insani, Wahyuningrum, & Bundjali, 2015).
Scientific Research Applications
1. Metal–Organic Frameworks (MOFs)
- Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate has been utilized in the construction of Cd(II) coordination polymers. Research by Cisterna et al. (2018) demonstrated that the positional isomeric effect of this compound significantly influences the structures and properties of these polymers, impacting their hydrogen bond-induced coordination and three-dimensional structures. These findings suggest potential applications in MOF design and construction (Cisterna et al., 2018).
2. Organic Synthesis
- A study by Cottrell et al. (1991) explored the improved synthesis of 1-benzyl-1H-1,2,3-triazoles, including the use of ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. This method offers enhanced yields under mild conditions, extending the scope of the Dimroth Reaction. The process involves the reaction of benzyl azides with active methylene compounds, showcasing the versatility of this compound in synthetic organic chemistry (Cottrell et al., 1991).
3. Synthesis of Aldehydes and Pyridazin-4-ones
- Research by Pokhodylo et al. (2018) developed a method for the synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1,2,3]-triazolo[4,5-d]pyridazin-4-ones, using ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. This method demonstrates the compound’s utility in generating diverse and potentially bioactive molecules, indicating its significance in medicinal chemistry (Pokhodylo et al., 2018).
4. Corrosion Inhibition
- The compound has been synthesized and tested for its corrosion inhibition activity on carbon steel. A study by Insani et al. (2015) showed that ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, synthesized using Microwave Assisted Organic Synthesis, exhibited significant corrosion inhibition efficiency. This finding highlights its potential applications in materials science and engineering (Insani et al., 2015).
5. Peptide Synthesis
- Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a related compound, has been developed as a coupling reagent for solid-phase peptide synthesis, as per Jiang et al. (1998). Its high efficiency and the ability to monitor coupling cycles in real-time mark its importance in the field of biochemistry and peptide drug development (Jiang et al., 1998).
6. Antimicrobial Properties
- A study by Holla et al. (2005) involved the synthesis of substituted 1,2,3-triazoles, including ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, and their evaluation for antimicrobial activity. This research suggests the compound's potential in developing new antimicrobial agents (Holla et al., 2005).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
ethyl 5-methyl-2H-triazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4(2)7-9-8-5/h3H2,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSQIANZTCVZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195850 | |
Record name | Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
4343-73-1 | |
Record name | Ethyl 4-methyl-1H-1,2,3-triazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4343-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004343731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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